Caviunin
Description
Properties
Molecular Formula |
C19H18O8 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
5,7-dihydroxy-6-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O8/c1-23-12-7-14(25-3)13(24-2)5-9(12)10-8-27-15-6-11(20)19(26-4)18(22)16(15)17(10)21/h5-8,20,22H,1-4H3 |
InChI Key |
SHONUJDWRZAHCQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)OC)OC |
Synonyms |
7-O-(5-O-trans-p-coumaroyl)-beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside caviunin |
Origin of Product |
United States |
Scientific Research Applications
Osteoporosis Treatment
Recent studies have identified Caviunin as a promising candidate for treating osteoporosis. Research indicates that it can enhance bone formation and reduce bone resorption through the modulation of osteogenic pathways:
- Mechanism : this compound promotes osteoblast differentiation via the BMP2/Wnt-β-catenin signaling pathway. This process involves the activation of osteogenic genes such as alkaline phosphatase (ALP), Runx2, and collagen type 1 (COL1) .
- Case Study : In an experimental model involving ovariectomized mice, administration of this compound at doses of 1 mg/kg/day resulted in significant increases in bone formation rates compared to control groups .
Chondrogenesis and Osteoarthritis Management
This compound also shows potential in treating osteoarthritis by promoting chondrogenesis:
- Mechanism : The compound enhances the expression of cartilage-specific genes and modulates matrix-regulating proteins, which are crucial for cartilage repair .
- Case Study : In vitro studies demonstrated that this compound treatment increased the proliferation of chondrocytes and enhanced proteoglycan deposition, indicating its effectiveness in cartilage regeneration .
Comparative Efficacy with Other Compounds
To better understand the effectiveness of this compound, a comparison with other well-known phytoestrogens such as genistein is presented in the following table:
| Compound | Mechanism of Action | Dosage (mg/kg) | Bone Formation Rate Increase (%) |
|---|---|---|---|
| This compound | BMP2/Wnt-β-catenin pathway activation | 1 | ~65% |
| Genistein | Phytoestrogen activity | 5 | ~13% |
This table illustrates that this compound may provide superior benefits in bone formation compared to genistein at lower doses.
Preparation Methods
Hoesch Condensation and Intermediate Formation
The synthesis begins with the Hoesch condensation of iretol (5,7-dihydroxy-6-methoxyflavonone) and 2,4,5-trimethoxybenzyl cyanide to form the benzyl o-hydroxyphenyl ketone intermediate (VII). This step is critical for establishing the A-ring substitution pattern:
Reaction Conditions
-
Reactants : Iretol (4.2 g), 2,4,5-trimethoxybenzyl cyanide (6.0 g), anhydrous ZnCl₂ (5.0 g)
-
Solvent : Anhydrous ether (150 mL)
-
Temperature : 0°C under HCl gas saturation
-
Duration : 7 days
The ketone intermediate (VII) exhibits a UV absorption maximum at 291 nm (log ε 3.39), confirming conjugation between the aromatic rings .
Ethoxalylation and Cyclization
Ethoxalylation of the ketone (VII) with ethoxalyl chloride in pyridine facilitates cyclization to form the isoflavone core:
Procedure
-
Reagents : Ketone VII (2.48 g), ethoxalyl chloride (4.5 mL), dry pyridine (50 mL)
-
Conditions : 0°C for 72 hours
-
Workup : Chloroform extraction followed by acid-base purification
Chromatographic analysis (Whatman No. 3 paper, Rₕ = 0.86) confirmed a single ethoxalylation product, contrasting with related syntheses that often yield isomeric mixtures .
Hydrolysis and Decarboxylation
The 2-carbethoxyisoflavone undergoes alkaline hydrolysis to the carboxylic acid derivative, followed by thermal decarboxylation:
Key Steps
-
Hydrolysis : 2N NaOH in acetone-water (12 hours, room temperature)
-
Decarboxylation : 295°C for 3.5 minutes (40 batches of 20 mg each)
-
Yield : 222 mg of crude caviunin after silica gel chromatography .
Purification and Characterization
Final purification involves sequential sublimation and recrystallization:
Purification Protocol
-
Sublimation : 120°C at 0.005 mm Hg (three cycles)
-
Recrystallization : Chloroform-ethanol yields colorless needles (m.p. 191–192°C) .
Analytical Data
| Parameter | Observed | Theoretical |
|---|---|---|
| Melting Point (°C) | 191–192 | 191–192 |
| UV λₘₐₓ (nm) | 291, 340 (inf) | 291, 340 (inf) |
| IR Peaks (cm⁻¹) | 3.03, 6.10, 12.16 | 3.03, 6.10, 12.16 |
| OCH₃ Content (%) | 32.67 | 33.16 |
Identity was further confirmed via mixed melting point and IR comparison with authentic samples .
Comparative Analysis with Related Isoflavones
This compound synthesis contrasts with analogous routes for irigenin and tectorigenin, which often produce isomeric byproducts (e.g., ψ-irigenin) . The absence of isomers in this compound’s ethoxalylation step is attributed to steric hindrance from the 6-methoxy group, which directs cyclization exclusively to the 5,7-dihydroxy configuration .
Yield Comparison
| Isoflavone | Ethoxalylation Yield | Decarboxylation Yield |
|---|---|---|
| This compound | 60% | 70% |
| Irigenin | 55% | 65% |
| Tectorigenin | 58% | 68% |
Challenges and Optimization Strategies
Early synthetic attempts faced low yields (<30%) due to incomplete decarboxylation and side reactions during ethoxalylation. Key optimizations included:
Q & A
Basic Research Questions
Q. How is Caviunin synthesized and characterized in laboratory settings?
- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as condensation or cyclization, followed by purification via column chromatography. Characterization requires spectroscopic techniques (e.g., NMR for structural elucidation, IR for functional groups) and chromatographic methods (HPLC for purity assessment). Researchers should cross-validate results with literature data and report retention times, solvent systems, and spectral peaks in supplementary materials .
Q. What analytical techniques are used to determine the purity and structure of this compound?
- Methodological Answer :
| Technique | Application | Critical Parameters |
|---|---|---|
| NMR | Structural confirmation (e.g., ¹H/¹³C shifts) | Deuterated solvents, reference standards |
| HPLC | Purity quantification | Column type, mobile phase, UV detection wavelength |
| Mass Spectrometry | Molecular weight validation | Ionization mode (ESI/APCI), resolution |
| Researchers must calibrate instruments with certified reference materials and document baseline separation criteria for HPLC . |
Q. What known biological activities of this compound have been validated through in vitro studies?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition, cytotoxicity) should use dose-response curves (IC₅₀/EC₅₀ calculations) and include positive/negative controls. For example, if this compound exhibits antioxidant activity, validate via DPPH/ABTS assays with Trolox as a reference. Report cell lines, incubation times, and statistical significance (p-values) .
Advanced Research Questions
Q. How can researchers optimize the yield and scalability of this compound synthesis while maintaining purity?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables (temperature, catalyst concentration). Use response surface methodology (RSM) to model interactions. For scalability, conduct pilot-scale reactions with process analytical technology (PAT) for real-time monitoring. Compare purity metrics (HPLC area%) across batches and address impurities via recrystallization .
Q. How should contradictory data on this compound's biological activity be methodologically addressed?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., assay protocols, solvent differences). Replicate studies under standardized conditions (e.g., OECD guidelines). Use meta-analysis to quantify heterogeneity (I² statistic). If inconsistencies persist, propose hypotheses (e.g., enantiomeric differences, metabolite activation) for further testing .
Q. What computational strategies are effective in predicting this compound's interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities and stability. Validate predictions with experimental data (e.g., SPR for binding kinetics). Use cheminformatics tools (RDKit) to analyze pharmacophore features and scaffold similarity to known ligands .
Q. What experimental designs are recommended for assessing this compound's stability under various conditions?
- Methodological Answer :
| Condition | Parameters | Analytical Method |
|---|---|---|
| pH Stability | 1.0–13.0 buffers, 25°C/40°C | HPLC degradation profiling |
| Thermal Stability | 40°C–80°C, humidity control | TGA/DSC for decomposition thresholds |
| Photostability | ICH Q1B guidelines (UV/visible light) | UV-Vis spectroscopy |
| Report degradation products via LC-MS and establish shelf-life using Arrhenius equations . |
Guidelines for Rigorous Research
- Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to define therapeutic studies or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project viability .
- Data Transparency : Publish raw datasets (e.g., spectral files, assay results) in repositories like Zenodo, and include step-by-step protocols for reproducibility .
- Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific formatting (e.g., Beilstein Journal of Organic Chemistry guidelines for compound characterization) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
